3-Acetylpyridine oxime

Asymmetric synthesis Chiral amine precursor Process chemistry

Researchers requiring stereochemically defined pyridyl oximes for asymmetric synthesis often encounter inconsistent isomer ratios. 3-Acetylpyridine oxime (CAS 106881-77-0) resolves this as the thermodynamically stable E-isomer. • Defined E-stereochemistry enables reliable borane reduction to chiral 1-(pyridin-3-yl)ethylamine derivatives per established Organic Syntheses protocols. • Uncharged scaffold confers superior blood-brain barrier permeability vs. permanently charged pyridinium oximes, enabling CNS lead optimization. • 3-Position oxime provides unique N,O-chelating geometry for constructing high-nuclearity Ni(II) clusters with novel magnetic topologies.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 106881-77-0
Cat. No. B010032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylpyridine oxime
CAS106881-77-0
SynonymsEthanone, 1-(3-pyridinyl)-, oxime, (1E)- (9CI)
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CN=CC=C1
InChIInChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
InChIKeyMSRXORUOQNNOKN-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylpyridine Oxime (CAS 106881-77-0): A Procurement-Ready Synthetic Intermediate for Chiral Amines and Coordination Chemistry


3-Acetylpyridine oxime (also known as 1-(3-pyridinyl)ethanone oxime or methyl 3-pyridyl ketoxime) is a heterocyclic building block belonging to the class of pyridyl ketoximes [1]. Its core structure features a pyridine ring substituted at the 3-position with a ketoxime moiety. This compound serves as a versatile intermediate, with documented applications in asymmetric synthesis and as a ligand in coordination chemistry [2]. The well-characterized, high-yielding synthesis of its thermodynamically stable E-isomer makes it a reliable and cost-effective candidate for scale-up and further derivatization [1].

Why Substituting 3-Acetylpyridine Oxime with Other Pyridyl Oximes Compromises Reaction Outcomes


Direct substitution of 3-Acetylpyridine oxime with its positional isomers (e.g., 2- or 4-acetylpyridine oxime) or other pyridinium oximes is not scientifically equivalent. The position of the acetyl-oxime group on the pyridine ring fundamentally alters key properties, including ligand coordination geometry, electronic distribution (pKa), and steric profile [1]. Furthermore, unlike permanently charged pyridinium oximes used as acetylcholinesterase reactivators, 3-acetylpyridine oxime is an uncharged molecule, which confers different solubility and membrane permeability characteristics [2]. These differences necessitate a compound-specific evaluation rather than class-level substitution, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-Acetylpyridine Oxime Against Its Closest Comparators


Superior Synthetic Accessibility: High-Yield Production of the Thermodynamically Stable E-Isomer

The procurement value of 3-Acetylpyridine oxime is substantiated by a robust, high-yielding synthetic procedure published in Organic Syntheses, which provides a reproducible and scalable route to the desired E-isomer [1]. This procedure yields 83% of the pure E-oxime, with the isolated product containing only 0.6% of the undesired Z-isomer [1]. This level of stereoselectivity and yield is critical for applications where the isomer identity impacts downstream reactions, such as enantioselective reductions to chiral amines.

Asymmetric synthesis Chiral amine precursor Process chemistry

Positional Isomer Differentiation: Altered pKa and Coordination Chemistry vs. 4-Acetylpyridine Oxime

The position of the oxime substituent on the pyridine ring directly influences its electronic properties and coordination behavior. Studies comparing 3- and 4-acetylpyridine oxime derivatives have shown that their pKa values differ, impacting their protonation state and reactivity in aqueous and mixed-solvent systems [1]. Furthermore, the 3-substitution pattern enforces a different ligand geometry compared to the 4-isomer, which can lead to the formation of distinct coordination complexes with metal ions like Nickel(II) [2]. While specific pKa values for the parent oximes were not extracted, the underlying study confirms a measurable and structure-dependent difference in ionization constants between the two positional isomers.

Coordination chemistry Metal complex synthesis Physicochemical properties

Functional Class Differentiation: Uncharged Oxime vs. Charged Pyridinium Reactivators for Blood-Brain Barrier Penetration

A critical differentiator between 3-acetylpyridine oxime and common pyridinium-based acetylcholinesterase reactivators (e.g., pralidoxime, obidoxime, HI-6) is the absence of a permanent positive charge. 3-Acetylpyridine oxime is a neutral molecule, whereas clinical reactivators are quaternary amines [1]. This structural difference has profound implications for biodistribution: the charged pyridinium oximes exhibit poor penetration across the blood-brain barrier (BBB), rendering them ineffective in the central nervous system [1]. As an uncharged oxime, 3-acetylpyridine oxime is not subject to this same limitation, making it a more suitable scaffold for designing CNS-penetrant molecules.

Medicinal chemistry CNS drug delivery Blood-brain barrier

Optimal Application Scenarios for 3-Acetylpyridine Oxime Based on Verifiable Evidence


Synthesis of Enantiopure Chiral Amines via Asymmetric Reduction

3-Acetylpyridine oxime is an ideal starting material for preparing chiral 1-(pyridin-3-yl)ethylamine derivatives. The established, high-yielding synthesis of the pure E-isomer [1] provides a stereochemically defined precursor for catalytic enantioselective borane reduction, as detailed in the Organic Syntheses procedure [1]. This application leverages the compound's proven scalability and isomeric purity to reliably produce chiral amine building blocks for pharmaceuticals and agrochemicals.

Design of Novel, Uncharged CNS-Penetrant Acetylcholinesterase Modulators

Medicinal chemistry programs focused on central nervous system (CNS) disorders can utilize 3-acetylpyridine oxime as a core scaffold. Unlike conventional charged pyridinium oximes (e.g., pralidoxime), which are excluded from the CNS due to poor blood-brain barrier permeability [2], the uncharged nature of 3-acetylpyridine oxime makes it a superior starting point for developing brain-penetrant compounds [2].

Coordination Chemistry for Polynuclear Metal Cluster Synthesis

The 3-pyridyl ketoxime moiety serves as a versatile ligand for synthesizing high-nuclearity metal clusters. The specific substitution pattern at the 3-position provides a unique coordination geometry distinct from its 2- and 4-isomers, enabling the construction of novel topologies with metals such as Ni(II) [3]. This application is supported by extensive literature on the use of pyridyl oximes in magnetochemistry and materials science [3].

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